molecular formula C17H14ClFN4O4 B213690 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE

Cat. No.: B213690
M. Wt: 392.8 g/mol
InChI Key: DVHRZNYDWUISIL-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and various substituents including chloro, methyl, nitro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.

    Attachment of the Furan Ring: The furan ring is then attached to the pyrazole ring through a nucleophilic substitution reaction, using a suitable furan derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as 3-fluoro-4-methylaniline, under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they show activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE depends on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
  • Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

The uniqueness of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUORO-4-METHYLPHENYL)-2-FURAMIDE lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C17H14ClFN4O4

Molecular Weight

392.8 g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H14ClFN4O4/c1-9-3-4-11(7-13(9)19)20-17(24)14-6-5-12(27-14)8-22-10(2)15(18)16(21-22)23(25)26/h3-7H,8H2,1-2H3,(H,20,24)

InChI Key

DVHRZNYDWUISIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)F

Origin of Product

United States

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